molecular formula C16H22N4O2S B6970007 1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine

1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine

Cat. No.: B6970007
M. Wt: 334.4 g/mol
InChI Key: GWKSVAIBEBOQLL-UHFFFAOYSA-N
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Description

1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a methylpyrazolyl group and a methylphenylmethylsulfonyl group

Properties

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-14-5-3-4-6-15(14)13-23(21,22)20-9-7-19(8-10-20)16-11-17-18(2)12-16/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKSVAIBEBOQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Methylpyrazolyl Group: This step involves the reaction of the piperazine with 1-methylpyrazole, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired bond.

    Attachment of the Methylphenylmethylsulfonyl Group: The final step involves the sulfonylation of the piperazine derivative with a sulfonyl chloride, such as 2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted derivatives, such as sulfonamides or sulfonyl thiols.

Scientific Research Applications

1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a ligand in biochemical assays, where it can bind to specific proteins or enzymes.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyrazolyl groups can enhance binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)morpholine
  • 1-[(2-Methylphenyl)methylsulfonyl]-4-(1-methylpyrazol-4-yl)pyrrolidine

Uniqueness

Compared to

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